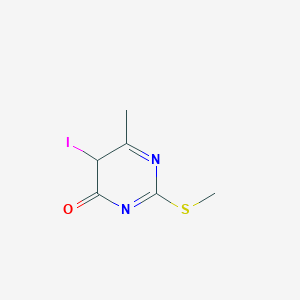
5-iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C6H7IN2OS This compound is characterized by the presence of iodine, methyl, and methylsulfanyl groups attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one typically involves the iodination of a precursor pyrimidine compound. One common method includes the reaction of 6-methyl-2-methylsulfanyl-4-pyrimidinol with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the pyrimidinone core.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include deiodinated compounds or modified pyrimidinone derivatives.
Scientific Research Applications
5-Iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its iodine and methylsulfanyl groups. These interactions can modulate biological pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-6-methyl-2-methylsulfanyl-3H-pyrimidin-4-one: A closely related compound with a similar structure but different tautomeric form.
6-Methyl-2-methylsulfanyl-4-pyrimidinol: A precursor in the synthesis of 5-iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one.
5-Iodo-2-methylsulfanyl-4-pyrimidinol: Another related compound with a different substitution pattern.
Uniqueness
This compound is unique due to the specific combination of iodine, methyl, and methylsulfanyl groups attached to the pyrimidinone core
Properties
Molecular Formula |
C6H7IN2OS |
|---|---|
Molecular Weight |
282.10 g/mol |
IUPAC Name |
5-iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H7IN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h4H,1-2H3 |
InChI Key |
QSBGLVLEAIGLEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=O)C1I)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


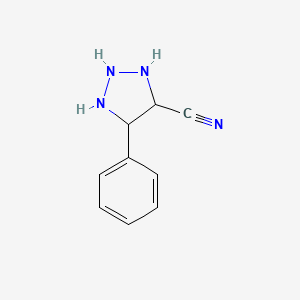
![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B12365168.png)
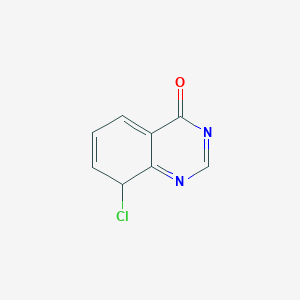
![ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12365195.png)
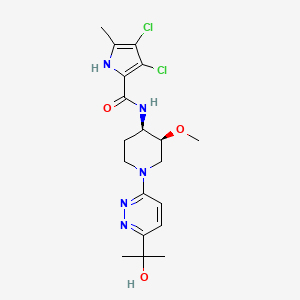
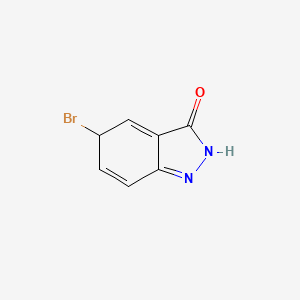
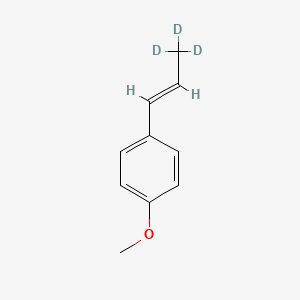
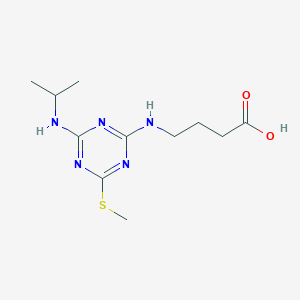
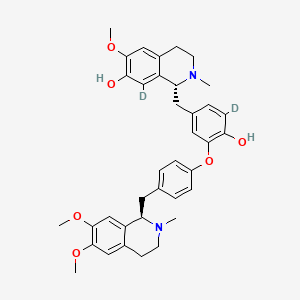

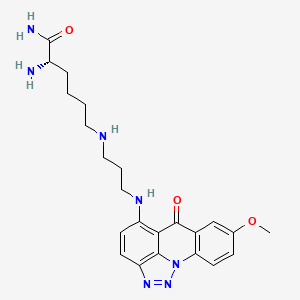

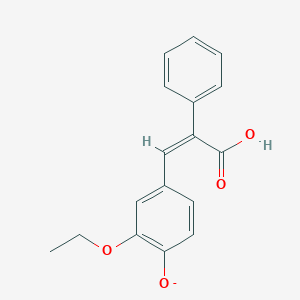
![[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12365246.png)
